molecular formula C21H16N2O7S2 B256586 4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

Katalognummer B256586
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: LZVOLMPEQHQNLD-IUXPMGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BPTES, which stands for bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Wirkmechanismus

BPTES selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is highly expressed in cancer cells, where it plays a crucial role in providing energy and biosynthetic precursors for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts the metabolism of cancer cells and induces cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the production of ATP, which is the main energy source for cells. BPTES also reduces the levels of glutamate, which is a neurotransmitter that plays a role in cell signaling. Furthermore, BPTES induces autophagy, a process by which cells degrade and recycle their own components.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BPTES in lab experiments is its selectivity for glutaminase, which allows for specific inhibition of this enzyme without affecting other metabolic pathways. However, BPTES has some limitations, such as its poor solubility in water and its instability in biological fluids. These limitations can affect the efficacy and bioavailability of BPTES in experimental settings.

Zukünftige Richtungen

There are several future directions for research on BPTES. One direction is to investigate the potential use of BPTES in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to explore the use of BPTES in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, research can focus on developing more stable and bioavailable forms of BPTES for use in experimental and clinical settings.

Synthesemethoden

The synthesis of BPTES involves several steps, starting with the reaction of 5-phenylacetamido-1,3,4-thiadiazole-2-thiol with 2-chloroethyl sulfide. This step is followed by the reaction of the resulting product with 1,3-benzodioxole-5-carbaldehyde to form the key intermediate. The final step involves the reaction of the intermediate with 4-hydroxybenzoic acid to obtain BPTES.

Wissenschaftliche Forschungsanwendungen

BPTES has been extensively studied in scientific research for its potential therapeutic applications. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. BPTES has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, BPTES has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.

Eigenschaften

Produktname

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid

Molekularformel

C21H16N2O7S2

Molekulargewicht

472.5 g/mol

IUPAC-Name

4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C21H16N2O7S2/c24-14-9-12(2-3-13(14)20(27)28)22-18(25)5-6-23-19(26)17(32-21(23)31)8-11-1-4-15-16(7-11)30-10-29-15/h1-4,7-9,24H,5-6,10H2,(H,22,25)(H,27,28)/b17-8-

InChI-Schlüssel

LZVOLMPEQHQNLD-IUXPMGMMSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.